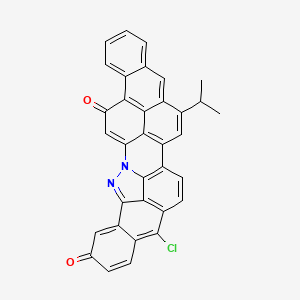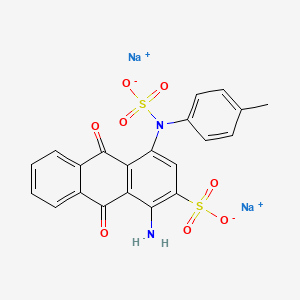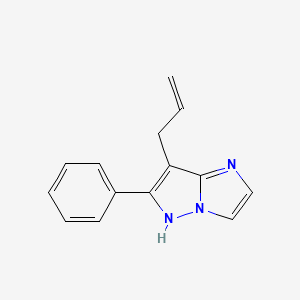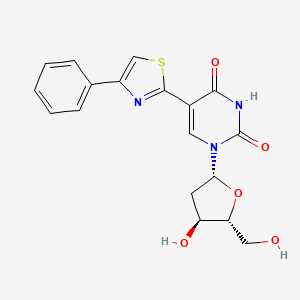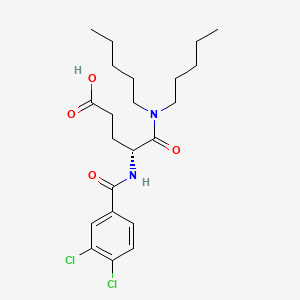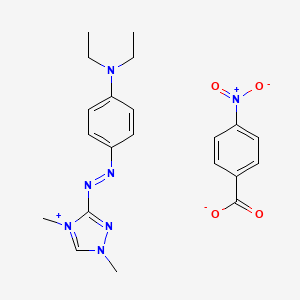
3(Or5)-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium 4-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3(Or5)-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium 4-nitrobenzoate is a complex organic compound that features a triazolium core with an azo linkage to a diethylamino-substituted phenyl group and a nitrobenzoate counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3(Or5)-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium 4-nitrobenzoate typically involves a multi-step process:
Nitration: The initial step involves the nitration of a suitable aromatic precursor to introduce the nitro group.
Azo Coupling: The nitroaromatic compound is then subjected to azo coupling with a diethylamino-substituted aniline derivative.
Triazolium Formation: The azo compound is further reacted with a triazole derivative under specific conditions to form the triazolium core.
Salt Formation: Finally, the triazolium compound is converted into its nitrobenzoate salt by reacting with 4-nitrobenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for nitration and azo coupling, as well as advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3(Or5)-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3(Or5)-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium 4-nitrobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 3(Or5)-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium 4-nitrobenzoate involves its interaction with molecular targets through its azo and triazolium groups. These interactions can modulate various biochemical pathways, including enzyme inhibition and receptor binding. The compound’s electronic properties, influenced by the nitro and diethylamino groups, play a crucial role in its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitrobenzene: A simpler aromatic nitro compound with different electronic properties.
Azo Compounds: Other azo compounds with varying substituents that influence their reactivity and applications.
Triazolium Salts: Compounds with similar triazolium cores but different counterions or substituents.
Uniqueness
3(Or5)-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium 4-nitrobenzoate is unique due to its combination of a triazolium core, azo linkage, and nitrobenzoate counterion. This unique structure imparts distinct electronic and chemical properties, making it valuable for specific applications in materials science and biochemistry .
Eigenschaften
CAS-Nummer |
75543-77-0 |
|---|---|
Molekularformel |
C21H25N7O4 |
Molekulargewicht |
439.5 g/mol |
IUPAC-Name |
4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;4-nitrobenzoate |
InChI |
InChI=1S/C14H21N6.C7H5NO4/c1-5-20(6-2)13-9-7-12(8-10-13)15-16-14-17-19(4)11-18(14)3;9-7(10)5-1-3-6(4-2-5)8(11)12/h7-11H,5-6H2,1-4H3;1-4H,(H,9,10)/q+1;/p-1 |
InChI-Schlüssel |
NJXJODLVILAPAM-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=NN(C=[N+]2C)C.C1=CC(=CC=C1C(=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



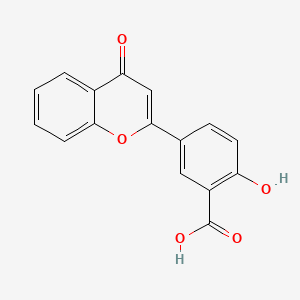
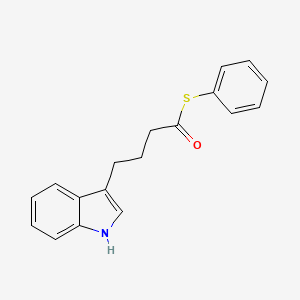
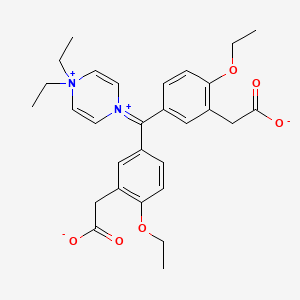
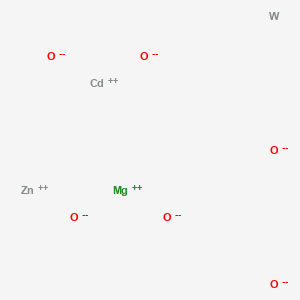
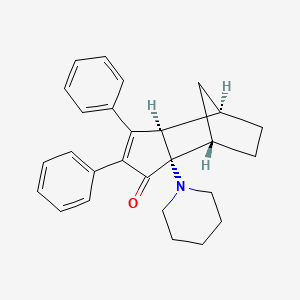
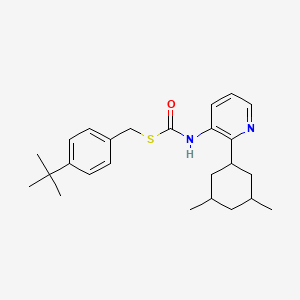
![N-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]-N-ethyl-N',N'-dimethylethylenediamine monohydrochloride](/img/structure/B12705186.png)
